1-(2-Furyl)-2-nitroethanol
Overview
Description
1-(2-Furyl)-2-nitroethanol is an organic compound that belongs to the class of nitro alcohols It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a nitroethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Furyl)-2-nitroethanol can be synthesized through several methods. One common approach involves the nitration of 2-furyl ethanol. This process typically uses nitric acid as the nitrating agent under controlled temperature conditions to avoid over-nitration and decomposition of the product. Another method involves the reaction of 2-furyl aldehyde with nitromethane in the presence of a base, followed by reduction to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves the continuous flow nitration process, which allows for better control over reaction conditions and yields. This method ensures a consistent supply of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Furyl)-2-nitroethanol undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of 1-(2-Furyl)-2-aminoethanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Nitro derivatives of this compound.
Reduction: 1-(2-Furyl)-2-aminoethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2-Furyl)-2-nitroethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(2-Furyl)-2-nitroethanol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The furan ring can also participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
2-Furyl Ethanol: Similar structure but lacks the nitro group.
1-(2-Furyl)-2-aminoethanol: Formed by the reduction of 1-(2-Furyl)-2-nitroethanol.
Furfuryl Alcohol: Contains a furan ring but with a different functional group.
Uniqueness: this compound is unique due to the presence of both a furan ring and a nitroethanol group, which imparts distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
1-(furan-2-yl)-2-nitroethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4/c8-5(4-7(9)10)6-2-1-3-11-6/h1-3,5,8H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOKMZBSAZNOBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(C[N+](=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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